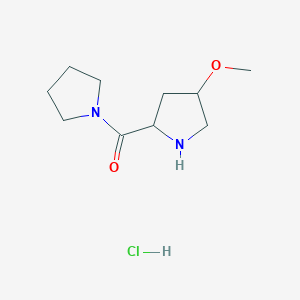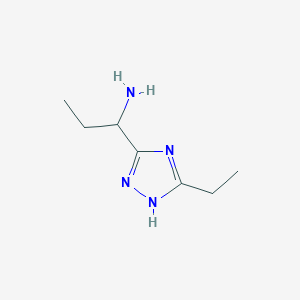
2-amino-5-sec-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of functional groups such as an amino group, a butan-2-yl substituent, a carbonitrile group, and a ketone group makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of an appropriate aldehyde with malononitrile and a diketone under basic conditions. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that can be easily recycled. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and nitrile groups can form hydrogen bonds or ionic interactions with target molecules, while the pyrrole ring can participate in π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-(methyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-(ethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-(propyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-5-(butan-2-yl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile lies in its butan-2-yl substituent, which can influence its chemical reactivity and biological activity. This substituent can provide steric hindrance or electronic effects that differentiate it from similar compounds with shorter or longer alkyl chains.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-amino-2-butan-2-yl-3-hydroxy-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c1-3-5(2)7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12) |
Clave InChI |
UGFWBCFNKADDHY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=C(C(=N1)N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)


![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)

![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)
